3-Iodo-4-(trifluoromethoxy)benzaldehyde
Overview
Description
3-Iodo-4-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4F3IO2. It is a benzaldehyde derivative where the benzene ring is substituted with an iodine atom at the 3-position and a trifluoromethoxy group at the 4-position.
Mechanism of Action
Mode of Action
Benzaldehyde derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethoxy group may enhance the compound’s reactivity or selectivity towards its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodo-4-(trifluoromethoxy)benzaldehyde . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(trifluoromethoxy)benzaldehyde typically involves the iodination of 4-(trifluoromethoxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring. The reaction can be carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides or nitriles depending on the substituent introduced.
Oxidation Reactions: The major product is 3-Iodo-4-(trifluoromethoxy)benzoic acid.
Reduction Reactions: The major product is 3-Iodo-4-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
3-Iodo-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of novel drug candidates due to its unique structural features.
Materials Science: It is employed in the synthesis of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodobenzotrifluoride
- 3-Iodo-4-methoxybenzaldehyde
- 3-Bromo-4-(trifluoromethoxy)benzaldehyde
Uniqueness
3-Iodo-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both an iodine atom and a trifluoromethoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-iodo-4-(trifluoromethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJWPSOBHRFXEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592904 | |
Record name | 3-Iodo-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188725-98-6 | |
Record name | 3-Iodo-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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